(E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene
Description
Structure
3D Structure
Properties
CAS No. |
70473-30-2 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(2E)-1-(methoxymethoxy)-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C12H22O2/c1-11(2)6-5-7-12(3)8-9-14-10-13-4/h6,8H,5,7,9-10H2,1-4H3/b12-8+ |
InChI Key |
SAKWOVITFRSKER-XYOKQWHBSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COCOC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOCOC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of methoxymethyl chloride and a suitable base to introduce the methoxymethoxy group. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Chemical Reactions of (E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene
This compound participates in various chemical reactions due to its diene structure, including epoxidation, hydrolysis, and other addition reactions.
Epoxidation Reaction
Epoxidation is a significant reaction for this compound, typically carried out using m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures. The resulting epoxide can undergo further reactions such as hydrolysis with sodium hydroxide to yield different products .
Epoxidation Conditions:
-
Reagent : m-Chloroperbenzoic acid (m-CPBA)
-
Solvent : Dichloromethane (CH2Cl2)
-
Temperature : Low temperatures (e.g., -20°C)
-
Product : (±)-(E)-6,7-Epoxy-1-(methoxymethoxy)-3,7-dimethylocta-2,6-diene
Hydrolysis of Epoxide
The epoxide formed can be hydrolyzed using sodium hydroxide to produce various products. This step involves the opening of the epoxide ring, which can lead to the formation of alcohols or other oxygenated compounds.
Hydrolysis Conditions:
-
Reagent : Sodium hydroxide (NaOH)
-
Conditions : Room temperature
-
Product : Various oxygenated compounds
Reaction Conditions and Factors
The reactivity of this compound is influenced by several factors, including solvent effects and temperature. The choice of solvent can significantly affect the reaction rate and yield, with solvents like dichloromethane and dimethyl sulfoxide commonly used.
Solvent Effects:
| Solvent | Effect on Reaction Rate |
|---|---|
| Dichloromethane | High reactivity |
| Dimethyl Sulfoxide | Moderate reactivity |
Temperature Effects:
| Temperature | Effect on Reaction Rate |
|---|---|
| Ambient | Moderate rate |
| Low Temperatures | Increased reactivity |
Stability and Handling
The compound exhibits stability under standard laboratory conditions but may decompose upon prolonged exposure to light or heat. Proper handling and storage are essential to maintain its integrity.
Stability Conditions:
-
Storage : Cool, dark conditions
-
Handling : Avoid prolonged exposure to light or heat
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of (E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene in anticancer applications. Its structural similarity to known anticancer agents suggests it may exhibit similar biological activities:
- Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting cell proliferation. Preliminary screenings have shown promising antiproliferative effects against various cancer cell lines .
- Case Studies : In vitro assays have demonstrated that compounds with similar structural frameworks can significantly arrest the cell cycle at the G2/M phase and induce apoptosis in breast cancer cells .
Anti-inflammatory Potential
The presence of methoxy groups in its structure indicates possible anti-inflammatory properties:
- Research Findings : Compounds analogous to this compound have been shown to inhibit pro-inflammatory cytokines in cell cultures . This suggests that it may serve as a lead compound for developing anti-inflammatory drugs.
Applications in Medicinal Chemistry
Given its promising biological activities, this compound can be explored further for:
- Drug Development : Targeting pathways involved in cancer progression and inflammation.
- Pharmacological Studies : Investigating its interactions at the molecular level could provide insights into its efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxymethoxy group and diene system play crucial roles in these interactions, influencing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1-position substituent significantly influences the physical, chemical, and biological properties of 3,7-dimethylocta-2,6-diene derivatives. Below is a detailed comparison based on substituent type, supported by data from diverse sources:
Structural and Physical Properties
Key Observations:
- Lipophilicity (LogP): Ethoxy and methoxy derivatives exhibit similar LogP values (~4.2), suggesting comparable hydrophobicity.
- Hazards: Chloro-substituted compounds are associated with skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
Biological Activity
(E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene, with the CAS number 70473-30-2, is a chemical compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity through various studies, data tables, and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H22O2
- Molecular Weight : 198.31 g/mol
- CAS Number : 70473-30-2
- IUPAC Name : this compound
The compound features a diene system that contributes to its reactivity and interactions with biological systems. The methoxymethoxy group enhances its solubility and potential for various applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. For instance, related diene compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
- Antioxidant Activity : The presence of conjugated double bonds in the structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, similar to other terpenoids known for their anti-inflammatory properties.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Antioxidant Activity
In vitro assays were conducted to assess the antioxidant capacity of the compound using the DPPH radical scavenging method. The results showed a dose-dependent scavenging effect.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets through various mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The diene structure allows for electron delocalization, which is beneficial in neutralizing free radicals.
- Membrane Interaction : The hydrophobic nature of the compound facilitates its incorporation into lipid membranes, potentially altering membrane fluidity and function.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research. Its antimicrobial and antioxidant properties suggest potential applications in pharmaceuticals and nutraceuticals. Future studies should focus on:
- In Vivo Studies : To confirm the efficacy observed in vitro.
- Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity could lead to the development of more potent derivatives.
Q & A
Q. What are the established synthetic routes for (E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene, and what key reagents are involved?
The compound can be synthesized via nucleophilic substitution or etherification reactions. For analogous structures like ethyl geranyl ether (C12H22O), a base such as K2CO3 is used to deprotonate the alcohol, followed by reaction with an alkylating agent (e.g., methoxymethyl chloride). The reaction typically proceeds under anhydrous conditions in solvents like toluene or THF, yielding the product as a colorless oil after purification . For the methoxymethoxy derivative, similar protocols apply, with methoxymethyl bromide or chloride as the alkylating agent.
Q. How is the structural identity of this compound confirmed post-synthesis?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, in related compounds like (E)-1-(allyloxy)-3,7-dimethylocta-2,6-diene, ¹³C NMR peaks at δ 69.0 (ether oxygen-linked carbon) and HRMS matching the molecular ion [M+H]+ confirm the structure . For the methoxymethoxy variant, distinct methoxy proton signals (δ ~3.2–3.5 ppm) and a molecular ion at m/z 212.1070 (C12H20O2) would be expected.
Q. What are the primary research applications of this compound in biological studies?
Structurally similar compounds, such as citral dimethyl acetal (1,1-dimethoxy-3,7-dimethylocta-2,6-diene), are used to study adipogenesis modulation in 3T3-L1 preadipocytes. These derivatives are investigated for their role in lipid metabolism and anti-obesity mechanisms, often via qPCR or Western blot analysis of adipogenic markers (e.g., PPARγ, C/EBPα) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for this compound be resolved during structural elucidation?
Contradictions in NMR or MS data may arise from stereoisomerism or impurities. For example, (E)- and (Z)-isomers of 3,7-dimethylocta-2,6-diene derivatives show distinct coupling constants (J = 10–12 Hz for trans olefins vs. J = 6–8 Hz for cis). High-resolution crystallography (e.g., SHELX-refined structures) or NOESY experiments can resolve ambiguities by confirming spatial arrangements .
Q. What challenges arise in optimizing reaction yields for large-scale synthesis?
Competing side reactions (e.g., elimination or over-alkylation) reduce yields. In the synthesis of (E)-1-(ethylsulfonyl)-3,7-dimethylocta-2,6-diene, careful control of stoichiometry (1:1.2 molar ratio of alcohol to alkylating agent) and temperature (0°C to room temperature) minimizes byproducts. Column chromatography or distillation is typically required for purification .
Q. How does the methoxymethoxy group influence the compound’s reactivity in [3,3]-sigmatropic rearrangements?
The electron-donating methoxymethoxy group stabilizes transition states in rearrangements, as seen in prenyl azide derivatives. For example, (E)-1-azido-3,7-dimethylocta-2,6-diene undergoes Curtius-like rearrangements under thermal or photochemical conditions, with reaction pathways validated by DFT calculations .
Q. What strategies are employed to study the compound’s role in photochemical gas-phase reactions?
Flow photoreactors with controlled light intensity (e.g., 450 nm LEDs) enable precise activation of gaseous intermediates. For sulfonyl derivatives like (E)-1-(tert-butylsulfonyl)-3,7-dimethylocta-2,6-diene, in situ FTIR or GC-MS monitors reaction progress and identifies transient species .
Methodological Notes
- Stereochemical Purity : Chiral GC or HPLC columns (e.g., β-cyclodextrin-based) are recommended to separate (E)/(Z) isomers .
- Crystallography : SHELXL refinement (space group P2₁2₁2) resolves molecular packing and hydrogen-bonding networks in derivatives like 3-[(E)-3,7-dimethylocta-2,6-dienyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine .
- Biological Assays : Dose-response curves (0.1–100 µM) and RNA-seq profiling are advised to elucidate mechanisms in adipogenesis studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
